2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine 2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1803596-23-7
VCID: VC3022400
InChI: InChI=1S/C10H21NO/c1-10(2,3)12-9-6-8(7-9)4-5-11/h8-9H,4-7,11H2,1-3H3
SMILES: CC(C)(C)OC1CC(C1)CCN
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol

2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine

CAS No.: 1803596-23-7

Cat. No.: VC3022400

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine - 1803596-23-7

Specification

CAS No. 1803596-23-7
Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
IUPAC Name 2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethanamine
Standard InChI InChI=1S/C10H21NO/c1-10(2,3)12-9-6-8(7-9)4-5-11/h8-9H,4-7,11H2,1-3H3
Standard InChI Key QNYQPLFDDKFUCH-UHFFFAOYSA-N
SMILES CC(C)(C)OC1CC(C1)CCN
Canonical SMILES CC(C)(C)OC1CC(C1)CCN

Introduction

Chemical Identification and Structure

2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine is an aliphatic amine featuring a cyclobutane ring with a tert-butoxy substituent. The compound is characterized by the following identifiers:

IdentifierValue
CAS Number1803596-23-7
Molecular FormulaC₁₀H₂₁NO
Molecular Weight171.28 g/mol
SMILESCC(C)(C)OC1CC(C1)CCN
InChIInChI=1S/C10H21NO/c1-10(2,3)12-9-6-8(7-9)4-5-11/h8-9H,4-7,11H2,1-3H3
InChIKeyQNYQPLFDDKFUCH-UHFFFAOYSA-N

The compound is also known by several synonyms, including:

  • 2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethanamine

  • rac-2-[(1r,3s)-3-(tert-butoxy)cyclobutyl]ethan-1-amine

  • 2-(3-(tert-butoxy)cyclobutyl)ethanamine

  • Cyclobutaneethanamine, 3-(1,1-dimethylethoxy)-

Structural Features

The molecule consists of a cyclobutane ring with two key substituents: a tert-butoxy group at position 3 and an ethylamine chain. The structure can be represented as follows:

  • A four-membered cyclobutane ring serving as the core structure

  • A tert-butoxy group (−OC(CH₃)₃) attached to position 3 of the cyclobutane ring

  • An ethylamine chain (−CH₂CH₂NH₂) at another position of the cyclobutane ring

This arrangement creates a molecule with both hydrophobic characteristics (from the tert-butoxy group) and hydrophilic properties (from the primary amine).

Physical and Chemical Properties

The physical and chemical properties of 2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine are important for understanding its behavior in various applications. While some properties have been determined experimentally, others are available as predicted values:

PropertyValueNotes
Physical StateLiquidAt room temperature
Boiling Point226.3±13.0 °CPredicted value
Density0.91±0.1 g/cm³Predicted value
pKa10.52±0.10Predicted value for the amine group

The compound possesses a primary amine group that can participate in various chemical reactions typical of amines, including:

  • Nucleophilic substitution reactions

  • Acid-base reactions (acting as a base)

  • Formation of amides through reaction with carboxylic acids or their derivatives

  • Reductive amination reactions with aldehydes or ketones

The tert-butoxy group provides steric hindrance and can influence the reactivity of nearby functional groups.

Classification ElementDetails
GHS PictogramsGHS07 (Exclamation mark), GHS05 (Corrosion)
Signal WordDanger
Hazard StatementsH302 - Harmful if swallowed
H315 - Causes skin irritation
H318 - Causes serious eye damage
H335 - May cause respiratory irritation
SupplierProduct DetailsNotes
EnamineSKU: EN300-172058-100MGPrice: €416.00 for 100 mg
Changzhou Hopschain Chemical Co., Ltd.Contact: 0519-85528066 13775048983Email: sales@hopschem.com

Packaging Information

Typical packaging for research quantities includes:

  • Small glass vials or bottles (for milligram to gram quantities)

  • Temperature-controlled shipping may be required

  • Properly labeled with appropriate hazard warnings

For bulk quantities, the following packaging may be used:

  • Plastic or fiber drums

  • Steel containers with appropriate sealing

Related Compounds and Structural Analogs

Several compounds share structural similarities with 2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine, offering interesting comparisons:

Structural Analogs

CompoundCAS NumberMolecular FormulaKey Difference
2-(tert-butoxy)ethan-1-amine88615-68-3C₆H₁₅NOLacks the cyclobutyl ring
2-(3-ethoxycyclobutyl)ethan-1-amine1690649-34-3C₈H₁₇NOContains an ethoxy group instead of tert-butoxy
2-(3-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)acetic acid1434141-68-0-Contains a carboxylic acid group and a carbamate instead of a primary amine

These structural analogs may exhibit similar chemical behavior but with different degrees of reactivity, solubility, and biological activity due to their structural variations .

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